Lipophilicity Enhancement
The introduction of a 3,4,5-trifluorophenyl group onto the piperidine core increases the calculated partition coefficient (cLogP) by approximately 1.5 log units compared to the unsubstituted phenyl analog. While specific experimental logP data for 3-(3,4,5-trifluorophenyl)piperidine is not publicly available, computational predictions and class-level data indicate that the trifluorophenyl moiety elevates lipophilicity to an optimal range for blood-brain barrier penetration (cLogP ~2.5–3.5) [1]. This property is critical for CNS drug discovery programs where passive diffusion across membranes is required.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~2.8 (predicted) |
| Comparator Or Baseline | 3-Phenylpiperidine: cLogP ~1.3 (predicted) |
| Quantified Difference | ΔcLogP ≈ +1.5 |
| Conditions | In silico prediction using standard algorithms (e.g., ACD/Labs, ChemAxon) |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability and CNS exposure, making the trifluorophenyl analog a superior choice for neurological target programs.
- [1] Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643. View Source
